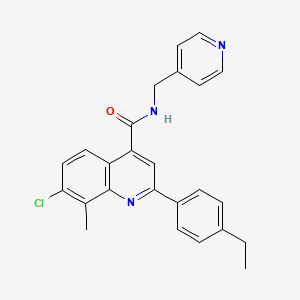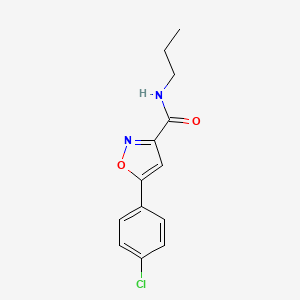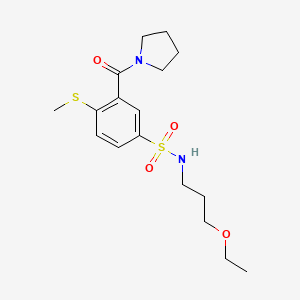
7-chloro-2-(4-ethylphenyl)-8-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide
Descripción general
Descripción
7-chloro-2-(4-ethylphenyl)-8-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CEP-701 and is a potent inhibitor of the receptor tyrosine kinase, FLT3. FLT3 is known to play a critical role in the development of acute myeloid leukemia (AML), and CEP-701 has shown promise as a potential treatment for this disease. In addition to its potential as an anti-cancer agent, CEP-701 has also been studied for its effects on other physiological processes, making it a versatile tool for scientific research.
Mecanismo De Acción
CEP-701 exerts its effects by inhibiting the activity of FLT3, a receptor tyrosine kinase that is overexpressed in 7-chloro-2-(4-ethylphenyl)-8-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide cells. FLT3 plays a critical role in the development and proliferation of 7-chloro-2-(4-ethylphenyl)-8-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide cells, and inhibition of FLT3 activity has been shown to lead to a reduction in the growth and proliferation of these cells. In addition to its effects on FLT3, CEP-701 has also been shown to inhibit other receptor tyrosine kinases, including c-Kit and PDGFR, which may contribute to its anti-cancer effects.
Biochemical and physiological effects:
CEP-701 has been shown to have a range of biochemical and physiological effects, including inhibition of FLT3 and other receptor tyrosine kinases, reduction in the growth and proliferation of 7-chloro-2-(4-ethylphenyl)-8-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide cells, and inhibition of angiogenesis and inflammation. In addition to its effects on cancer cells, CEP-701 has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CEP-701 has several advantages as a tool for scientific research, including its potency and specificity for FLT3 and other receptor tyrosine kinases, its versatility as a tool for studying a range of physiological processes, and its potential as a treatment for 7-chloro-2-(4-ethylphenyl)-8-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide and other diseases. However, there are also limitations to the use of CEP-701 in lab experiments, including its potential toxicity and the need for careful dosing and monitoring to ensure safety and efficacy.
Direcciones Futuras
There are several future directions for research on CEP-701, including the development of more efficient and effective synthesis methods, the identification of new targets for CEP-701, and the exploration of its potential as a treatment for other diseases beyond 7-chloro-2-(4-ethylphenyl)-8-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide. In addition, further research is needed to fully understand the biochemical and physiological effects of CEP-701 and to identify any potential limitations or safety concerns associated with its use.
Aplicaciones Científicas De Investigación
CEP-701 has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its potential as a treatment for 7-chloro-2-(4-ethylphenyl)-8-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide. FLT3 is overexpressed in approximately 30% of 7-chloro-2-(4-ethylphenyl)-8-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide patients, and CEP-701 has been shown to inhibit the activity of FLT3, leading to a reduction in the growth and proliferation of 7-chloro-2-(4-ethylphenyl)-8-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide cells. In addition to its potential as an anti-cancer agent, CEP-701 has also been studied for its effects on other physiological processes, including angiogenesis and inflammation.
Propiedades
IUPAC Name |
7-chloro-2-(4-ethylphenyl)-8-methyl-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O/c1-3-17-4-6-19(7-5-17)23-14-21(20-8-9-22(26)16(2)24(20)29-23)25(30)28-15-18-10-12-27-13-11-18/h4-14H,3,15H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVFPENIYNZROJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)NCC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-2-(4-ethylphenyl)-8-methyl-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-({[3-(acetylamino)phenyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide](/img/structure/B4776215.png)
![3-({[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4776217.png)

![2-({N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylglycyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4776229.png)
![N-allyl-2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4776237.png)
![7-methyl-2-{4-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4776238.png)


![N-[3-(4-morpholinyl)propyl]-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4776252.png)
![5-bromo-2-chloro-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4776260.png)
![N-[3-(diethylamino)propyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B4776262.png)

![3-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1-adamantanecarboxamide](/img/structure/B4776291.png)